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Compound Name: Antimony trichloride, diphenyl-

Cat. No.: B1615433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise moment of discovery for diphenylantimony trichloride (Ph₂SbCl₃) is shrouded in the

annals of late 19th and early 20th-century organometallic chemistry. While a singular,

celebrated publication announcing its synthesis remains elusive, its emergence is intrinsically

linked to the foundational work on organoantimony compounds. This technical guide delves

into the historical context of its likely discovery and outlines the early synthetic methodologies

that would have led to its creation.

Historical Context: The Rise of Organoantimony
Chemistry
The late 1800s witnessed a burgeoning interest in the synthesis and characterization of

compounds featuring a direct carbon-to-metal bond. A pivotal moment in organoantimony

chemistry arrived in 1886 with the first synthesis of triphenylstibine (Ph₃Sb) by Michaelis and

Reese. This achievement laid the groundwork for the exploration of a vast array of phenyl-

substituted antimony compounds.

The subsequent development of synthetic techniques, most notably the redistribution reaction,

provided a systematic pathway to access various phenylantimony halides. It is within this

context of methodical investigation that diphenylantimony trichloride was likely first synthesized

and characterized, not as a standalone discovery, but as part of a broader study of the

reactions between triarylantimony compounds and antimony halides. While a specific
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"discoverer" is not clearly documented, the work of chemists in the early 20th century on these

redistribution reactions would have inevitably produced diphenylantimony trichloride.

Probable Early Synthetic Pathways
Two primary methods were likely employed for the initial synthesis of diphenylantimony

trichloride.

The Redistribution Reaction
The most probable route to the first isolation of diphenylantimony trichloride was through the

redistribution (or comproportionation) of triphenylantimony (Ph₃Sb) and antimony pentachloride

(SbCl₅) or antimony trichloride (SbCl₃). This class of reaction involves the exchange of

substituents between two species of the same element.

Reaction with Antimony Pentachloride:

A controlled reaction between triphenylantimony and antimony pentachloride would yield

diphenylantimony trichloride.

Reaction: 2 Ph₃Sb + SbCl₅ → 3 Ph₂SbCl₂

Note: This reaction would likely produce triphenylantimony dichloride (Ph₃SbCl₂) as a co-

product or primary product depending on the stoichiometry. A further reaction or different

stoichiometry would be needed to arrive at Ph₂SbCl₃.

Reaction with Antimony Trichloride:

While less direct for producing the pentavalent diphenylantimony trichloride, redistribution

reactions with antimony trichloride were also extensively studied to produce various

phenylantimony chlorides.

Direct Phenylation of Antimony Pentachloride
The advent of powerful phenylating agents, such as phenylmagnesium bromide (a Grignard

reagent), provided another potential avenue for the synthesis of phenylantimony compounds.

While the Grignard reaction is more commonly associated with the synthesis of triphenylstibine

from antimony trichloride, a controlled reaction with antimony pentachloride could theoretically
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yield diphenylantimony trichloride, although controlling the degree of phenylation would have

been a significant challenge for early chemists.

Experimental Protocols of the Era
The experimental protocols of the late 19th and early 20th centuries were characterized by

their reliance on fundamental laboratory techniques. A hypothetical protocol for the synthesis of

diphenylantimony trichloride via the redistribution reaction, based on the practices of the time,

is detailed below.

Hypothetical Early 20th Century Synthesis of Diphenylantimony Trichloride

Objective: To synthesize diphenylantimony trichloride via the redistribution reaction of

triphenylantimony and antimony pentachloride.

Apparatus: A round-bottomed flask equipped with a reflux condenser and a dropping funnel.

A heating mantle or water bath. Filtration apparatus (e.g., Büchner funnel).

Reagents:

Triphenylantimony (Ph₃Sb)

Antimony pentachloride (SbCl₅)

Anhydrous solvent (e.g., carbon disulfide, chloroform, or benzene)

Recrystallization solvent (e.g., petroleum ether or ethanol)

Procedure:

A solution of triphenylantimony in an anhydrous solvent would be prepared in the round-

bottomed flask.

A stoichiometric amount of antimony pentachloride, dissolved in the same anhydrous

solvent, would be added dropwise from the dropping funnel to the stirred

triphenylantimony solution. The reaction is exothermic and would likely have been cooled

in an ice bath.
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After the addition was complete, the reaction mixture would be gently heated under reflux

for a period to ensure the completion of the reaction.

Upon cooling, the solvent would be removed by distillation, likely under reduced pressure.

The resulting crude solid product would be a mixture of phenylantimony halides.

Purification would be achieved by fractional crystallization from a suitable solvent. Due to

the different solubilities of triphenylantimony dichloride and diphenylantimony trichloride, a

separation could be effected.

The purified crystals of diphenylantimony trichloride would be collected by filtration,

washed with a small amount of cold solvent, and dried in a desiccator.

Quantitative Data from Early Literature
Early publications on organoantimony compounds often reported fundamental physical

properties. For diphenylantimony trichloride, this would have included:

Property Reported Value (Hypothetical)

Melting Point
A specific melting point or range would be

determined to assess purity.

Elemental Analysis

The percentage composition of Carbon,

Hydrogen, and Chlorine would be determined to

confirm the empirical formula.

Crystalline Form
The appearance of the crystals (e.g., needles,

prisms) would be noted.

Solubility
Qualitative solubility in various organic solvents

would be recorded.

Logical Relationship of Early Organoantimony
Syntheses
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The synthesis of diphenylantimony trichloride was a logical progression in the systematic study

of organoantimony compounds. The following diagram illustrates the interconnectedness of

these early discoveries.

Grignard Synthesis

Redistribution Reactions

Antimony Trichloride (SbCl₃) Triphenylstibine (Ph₃Sb)
(Michaelis & Reese, 1886)

Phenylmagnesium Bromide (PhMgBr)

Reaction

Diphenylantimony Trichloride (Ph₂SbCl₃)

Reaction with SbCl₅

Triphenylantimony Dichloride (Ph₃SbCl₂)

Reaction with SbCl₅

Antimony Pentachloride (SbCl₅)

Click to download full resolution via product page

Early Synthetic Pathways to Phenylantimony Compounds

While the historical record may lack a singular "eureka" moment for the discovery of

diphenylantimony trichloride, its synthesis was an inevitable and important step in the rich

history of organometallic chemistry. The foundational methods developed over a century ago

continue to be relevant in the ongoing exploration of the therapeutic and synthetic potential of

organoantimony compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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